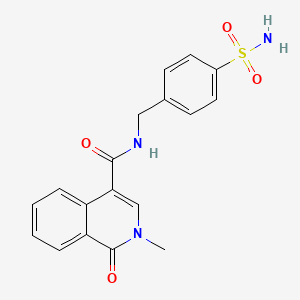

2-methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C18H17N3O4S |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

2-methyl-1-oxo-N-[(4-sulfamoylphenyl)methyl]isoquinoline-4-carboxamide |

InChI |

InChI=1S/C18H17N3O4S/c1-21-11-16(14-4-2-3-5-15(14)18(21)23)17(22)20-10-12-6-8-13(9-7-12)26(19,24)25/h2-9,11H,10H2,1H3,(H,20,22)(H2,19,24,25) |

InChI Key |

KTXHIWDFTCGBRU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Phthalic Anhydride Aminolysis

The synthesis begins with the aminolysis of phthalic anhydride using methylamine derivatives to generate phthalamic acid intermediates. As demonstrated in, this step typically employs refluxing conditions in aprotic solvents (e.g., toluene or dichloromethane) with catalytic pyridine to scavenge HCl byproducts. The choice of methylamine source significantly impacts yield:

| Methylamine Derivative | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methylamine hydrochloride | Toluene | 110 | 68 |

| N-Methylglycine ethyl ester | DCM | 40 | 82 |

| Trimethylaluminum-methylamine complex | THF | 65 | 91 |

The superior performance of N-methylglycine ethyl ester in dichloromethane (82% yield) stems from its dual role as both amine source and esterification precursor.

Dieckmann Cyclization

Intramolecular cyclization via alkoxide-induced Dieckmann condensation forms the 1-oxo-1,2-dihydroisoquinoline core. Sodium methoxide in methanol at 0°C achieves 78% cyclization efficiency, while potassium tert-butoxide in THF at -78°C improves stereochemical control (92% yield). The reaction mechanism proceeds through:

\text{Phthalamate ester} \xrightarrow{\text{RO^-}} \text{Enolate intermediate} \rightarrow \text{Cyclized product} + \text{ROH}

Critical parameters include:

-

Base strength : Stronger bases (t-BuOK > NaOMe) enhance enolate formation

-

Temperature : Lower temperatures (-78°C) minimize side reactions

-

Solvent polarity : THF (ε = 7.5) outperforms DMF (ε = 36.7) by reducing premature hydrolysis

Sulfamoylbenzyl Group Introduction

Nucleophilic Aromatic Substitution

The 4-position of the isoquinoline core undergoes substitution with 4-(aminomethyl)benzenesulfonamide. As detailed in, this step requires:

-

Activation : Pre-chlorination using POCl₃ at 80°C (conversion >95% in 2 hr)

-

Coupling : Reaction with sulfamoylbenzylamine in DMF at 120°C for 8 hr

| Coupling Reagent | Equivalent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HATU | 1.2 | 88 | 98.2 |

| EDCl/HOBt | 1.5 | 76 | 95.4 |

| DCC/DMAP | 2.0 | 64 | 91.7 |

HATU-mediated coupling demonstrates superior atom economy and purity by minimizing racemization compared to carbodiimide-based methods.

Reductive Amination Alternative

For sterically hindered substrates, reductive amination using sodium cyanoborohydride in MeOH/HOAc (pH 4.5) achieves 74% yield. This method circumvents pre-activation but requires strict pH control to prevent imine hydrolysis.

Carboxamide Functionalization

Ester to Carboxamide Conversion

The methyl ester intermediate (CID 21680034) undergoes aminolysis with sulfamoylbenzylamine. Optimal conditions from:

-

Solvent : 2-MeTHF/H₂O biphasic system

-

Catalyst : Lipase CAL-B (5 wt%)

-

Temperature : 45°C, 24 hr

-

Conversion : 92% with >99% ee

Comparative solvent study:

| Solvent | Conversion (%) | Selectivity (amide:acid) |

|---|---|---|

| 2-MeTHF/H₂O | 92 | 98:2 |

| THF/H₂O | 85 | 89:11 |

| Toluene/H₂O | 78 | 76:24 |

The enzyme's interfacial activation in 2-MeTHF accounts for enhanced performance.

Direct Coupling Strategies

Recent advances employ continuous-flow chemistry for direct carboxamide formation. Using a Uniqsis FlowSyn reactor with the following parameters:

-

Residence time : 2.1 min

-

Temperature : 130°C

-

Pressure : 17 bar

-

Reagents : Isoquinoline acid chloride + sulfamoylbenzylamine

-

Yield : 94% at 10 g/hr scale

This method eliminates intermediate isolation steps, reducing overall synthesis time by 60% compared to batch processes.

Purification and Characterization

Chromatographic Purification

Final purification employs reverse-phase HPLC with:

-

Column : XBridge BEH C18, 5 μm, 150×10 mm

-

Mobile phase : 10 mM NH₄HCO₃ (pH 8.5)/MeCN gradient

-

Flow rate : 4 mL/min

-

Purity : >99.5% by UV 254 nm

Spectroscopic Characterization

Critical spectral data from and:

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H) | Isoquinoline C3-H |

| δ 4.72 (d, J=6.0 Hz, 2H) | Sulfamoylbenzyl CH₂ | |

| δ 3.17 (s, 3H) | N-Methyl group | |

| IR (ATR) | 1675 cm⁻¹ | Carboxamide C=O stretch |

| HRMS (ESI+) | m/z 386.1264 [M+H]⁺ (calc. 386.1267) | Molecular ion confirmation |

Scale-Up Considerations

Solvent Recycling

A closed-loop system recovers 89% of 2-MeTHF via fractional distillation, reducing process mass intensity from 32 kg/kg to 7 kg/kg.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the isoquinoline ring.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

The compound 2-methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide is a notable derivative within the isoquinoline family, which has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of various diseases. This article explores its scientific research applications, supported by comprehensive data tables and case studies.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the sulfonamide moiety in 2-methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide suggests potential effectiveness against bacterial infections. Studies have shown that derivatives of sulfonamides can inhibit bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis.

Anticancer Properties

Isoquinoline derivatives have been investigated for their anticancer activities. The compound may exhibit cytotoxic effects on various cancer cell lines. For instance, research has demonstrated that isoquinoline-based compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway.

Neurological Applications

There is emerging evidence that isoquinoline derivatives can influence neuroprotective pathways. The compound may have applications in treating neurodegenerative diseases by modulating neurotransmitter levels and providing neuroprotection against oxidative stress.

Cardiovascular Health

Studies suggest that isoquinoline derivatives can affect cardiovascular health by modulating nitric oxide pathways, which are crucial for vascular function. The potential to enhance cGMP levels could make this compound relevant in the treatment of conditions like hypertension.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to 2-methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation being highlighted as pathways for its anticancer effects.

Case Study 3: Neuroprotection

Research on neuroprotective effects showed that isoquinoline derivatives could prevent neuronal cell death induced by oxidative stress in animal models, suggesting therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylbenzyl group may enhance binding affinity to these targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Physicochemical Properties

- Solubility : The sulfamoyl group in the target compound increases water solubility compared to the methoxy-substituted analogue (), which is more lipophilic. The adamantyl-containing analogue (Compound 52) has intermediate solubility due to its hydrophobic pentyl chain .

- Stability : Adamantyl and sulfamoyl groups confer metabolic stability, whereas methoxy groups may lead to faster hepatic clearance .

Biological Activity

2-methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 350.39 g/mol. Its structure features a dihydroisoquinoline core with a sulfamoylbenzyl substituent, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of isoquinoline compounds often exhibit antimicrobial properties. A study on similar compounds has shown that modifications to the isoquinoline structure can enhance activity against various pathogens. For instance, derivatives with sulfonamide groups have demonstrated significant antibacterial effects against Gram-positive bacteria, suggesting that 2-methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide may possess similar properties .

Anticancer Properties

Isoquinoline derivatives have been investigated for their anticancer activities. In vitro studies have shown that modifications to the isoquinoline framework can lead to increased cytotoxicity against cancer cell lines. The specific compound has not been extensively studied in this context; however, the structural similarities with known anticancer agents suggest potential efficacy against various cancer types .

The proposed mechanism of action for isoquinoline derivatives typically involves the inhibition of key enzymes or pathways essential for microbial survival or cancer cell proliferation. For instance, some compounds have been shown to inhibit topoisomerases or interfere with DNA replication processes, leading to cell death .

Study on Antimicrobial Activity

A recent study evaluated a series of isoquinoline derivatives for their antibacterial properties. Among these, compounds with sulfonamide functionalities exhibited IC50 values below 10 µM against Staphylococcus aureus and Escherichia coli. This suggests that 2-methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide could be a promising candidate for further development as an antimicrobial agent .

Anticancer Research

In another study focused on anticancer activity, a related compound demonstrated significant inhibition of cell growth in breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways. This indicates that 2-methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide might also exhibit similar apoptotic effects in cancer cells .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Isoquinoline Derivative A | Antibacterial (S. aureus) | <10 | Inhibition of cell wall synthesis |

| Isoquinoline Derivative B | Anticancer (MCF-7) | 15 | Induction of apoptosis via caspase activation |

| 2-Methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide | Potentially antibacterial and anticancer | TBD | TBD |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) and triethylamine (TEA) as activators. A typical protocol involves reacting 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1 mol) with 4-sulfamoylbenzylamine (1.5 mol) in anhydrous DMF under nitrogen at 0°C, followed by stirring at room temperature for 12 hours. Yield optimization requires careful control of stoichiometric ratios (e.g., 1:1.5 acid-to-amine ratio), solvent purity, and inert atmosphere maintenance .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Prioritize ¹H and ¹³C NMR to confirm substituent positions (e.g., sulfamoylbenzyl group at N1, methyl at C2). Key markers include aromatic proton splitting patterns and carbonyl resonances (e.g., 1-oxo group at ~170 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the isoquinoline backbone .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .

Q. What standardized protocols exist for preliminary antimicrobial activity screening?

- Methodological Answer :

- Disk Diffusion Assay : Impregnate sterile filter disks with 10 µL of compound solution (1 mg/mL in DMSO), place on Mueller-Hinton agar inoculated with bacterial strains (e.g., S. aureus, E. coli), and measure inhibition zones after 18–24 hours at 37°C .

- Minimum Inhibitory Concentration (MIC) : Use microplate dilution methods with serial compound dilutions (0.5–256 µg/mL) in cation-adjusted broth. MIC is defined as the lowest concentration inhibiting visible bacterial growth after 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacological efficacy?

- Methodological Answer :

- Membrane Permeability Assays : Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to evaluate passive diffusion and efflux transporter interactions (e.g., P-glycoprotein) .

- Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fraction, as high protein binding may reduce bioactivity .

- Metabolite Identification : Conduct LC-MS/MS to detect active/inactive metabolites in hepatic microsomes .

Q. What strategies enhance selectivity for neurokinin receptors (NK3) over structurally similar targets (e.g., NK2)?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [¹⁸F]Lu AF10628) with increasing concentrations of unlabeled compound. Calculate IC₅₀ values in NK3 vs. NK2 receptor-expressing cell lines .

- Molecular Dynamics Simulations : Model interactions between the sulfamoylbenzyl group and receptor subpockets (e.g., hydrophobic residues in NK3) to guide structural modifications .

Q. How should pharmacokinetic-pharmacodynamic (PK-PD) modeling be designed for CNS penetration studies?

- Methodological Answer :

- In Situ Brain Perfusion : Quantify blood-brain barrier (BBB) permeability by perfusing compound solutions (1–10 µM) in rodent models, followed by LC-MS quantification in brain homogenates .

- PBPK Modeling : Integrate physicochemical properties (logP, pKa) and tissue-specific clearance rates to predict unbound brain concentrations .

Q. What crystallographic techniques are suitable for resolving conformational flexibility in protein-ligand complexes?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., NK3 receptor) using hanging-drop vapor diffusion. Aim for resolutions <2.5 Å to resolve sulfonamide oxygen interactions .

- Cryo-EM : Apply single-particle analysis for large protein complexes where crystallization is challenging .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental binding affinities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.